Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate
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Overview
Description
Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple aromatic rings and ester functional groups. Its chemical formula is C34H22O8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 4-(phenoxycarbonyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of ester bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to increase the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration reactions.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Nitro derivatives.
Scientific Research Applications
Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of coordination polymers and other complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential anti-cancer properties and its ability to inhibit certain enzymes.
Industry: Utilized in the production of high-performance polymers and materials with unique optical properties
Mechanism of Action
The mechanism of action of Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The ester groups in the compound can undergo hydrolysis, releasing active phenolic compounds that can exert various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-carboxylatophenoxy)benzene: Similar structure but with carboxylate groups instead of ester groups.
1,4-Dibenzylbenzene: Contains benzyl groups instead of phenoxycarbonyl groups.
Properties
CAS No. |
100853-50-7 |
---|---|
Molecular Formula |
C34H22O8 |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
bis(4-phenoxycarbonylphenyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C34H22O8/c35-31(39-27-10-3-1-4-11-27)23-14-18-29(19-15-23)41-33(37)25-8-7-9-26(22-25)34(38)42-30-20-16-24(17-21-30)32(36)40-28-12-5-2-6-13-28/h1-22H |
InChI Key |
ZRWKATHOUTXKMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC=C(C=C4)C(=O)OC5=CC=CC=C5 |
Origin of Product |
United States |
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